molecular formula C26H21N7O8S4 B12773453 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)carbonyl)amino)acetyl)amino)-3-((2-benzothiazolylthio)methyl)-8-oxo-, (6R-(6-alpha,7-beta))- CAS No. 108376-04-1

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)carbonyl)amino)acetyl)amino)-3-((2-benzothiazolylthio)methyl)-8-oxo-, (6R-(6-alpha,7-beta))-

Cat. No.: B12773453
CAS No.: 108376-04-1
M. Wt: 687.8 g/mol
InChI Key: GEGLADNHJIOIKI-ZAZMHIJSSA-N
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Description

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)carbonyl)amino)acetyl)amino)-3-((2-benzothiazolylthio)methyl)-8-oxo-, (6R-(6-alpha,7-beta))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the carboxylic acid group via oxidation reactions.
  • Attachment of the thiazolyl and benzothiazolyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

  • Use of efficient catalysts to increase reaction yields.
  • Implementation of continuous flow reactors to enhance reaction rates.
  • Purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may serve as a probe for studying enzyme activities and metabolic pathways. Its functional groups can interact with various biomolecules, providing insights into biological processes.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its functional groups can be modified to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit enzyme activities or disrupt cellular processes, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid derivatives.
  • Compounds with similar bicyclic structures.
  • Molecules with thiazolyl and benzothiazolyl functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

108376-04-1

Molecular Formula

C26H21N7O8S4

Molecular Weight

687.8 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C26H21N7O8S4/c27-25-28-12(9-43-25)17(30-20(36)13-5-14(34)15(35)6-32(13)41)21(37)31-18-22(38)33-19(24(39)40)10(7-42-23(18)33)8-44-26-29-11-3-1-2-4-16(11)45-26/h1-6,9,17-18,23,35,41H,7-8H2,(H2,27,28)(H,30,36)(H,31,37)(H,39,40)/t17?,18-,23-/m1/s1

InChI Key

GEGLADNHJIOIKI-ZAZMHIJSSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)O)CSC5=NC6=CC=CC=C6S5

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)O)CSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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